ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE
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Overview
Description
ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE is a synthetic organic compound belonging to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE typically involves the condensation of 2-aminophenol with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production scale and the specific requirements of the synthesis process. Continuous flow reactors offer advantages such as improved reaction control, higher efficiency, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution can involve reagents like alkoxides and amines.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE can be compared with other benzoxazine derivatives, such as:
ETHYL 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)PROPIONATE: Similar structure but with a propionate moiety instead of acetate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)7-14-10-6-9(2)4-5-11(10)18-8-12(14)15/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGKWZQJOSQBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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